3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone

Inflammation Eicosanoid Metabolism Cyclooxygenase

3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone (Gossypetin 3,8-dimethyl ether) offers a unique 3,8-dimethoxy/5,7,3',4'-tetrahydroxy scaffold not replicated by standard flavonoids. This precise substitution pattern, combined with a favorable XlogP of 2.5, drives its predicted multi-target activity (DNA synthesis inhibitor Pa=0.991, apoptosis agonist Pa=0.979) and makes it a critical probe for cancer, PDE, and inflammation SAR studies. Ensure assay reproducibility with a verified, high-purity research standard.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
CAS No. 4988-22-1
Cat. No. B12679610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone
CAS4988-22-1
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)O
InChIInChI=1S/C17H14O8/c1-23-15-11(21)6-10(20)12-13(22)17(24-2)14(25-16(12)15)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3
InChIKeyRRYQDECFPVYHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone (CAS 4988-22-1): A Unique Polyoxygenated Flavonoid for Specialized Research


3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone (CAS 4988-22-1), also known as Gossypetin 3,8-dimethyl ether, is a naturally occurring, polyoxygenated flavonoid belonging to the class of 8-O-methylated flavonoids [1]. This compound is distinguished by its specific pattern of hydroxylation (at the 5, 7, 3', and 4' positions) and methoxylation (at the 3 and 8 positions) on the flavone backbone [2]. It has been isolated from various plant species within the Asteraceae, Cleomaceae, and Euphorbiaceae families, highlighting its natural abundance and specific biosynthetic origins [1]. Its unique substitution pattern provides a valuable chemical scaffold for investigating structure-activity relationships (SAR) among flavonoids, particularly in the context of anti-inflammatory and antioxidant research [3].

3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone: Why This Specific Flavonoid Scaffold is Not Interchangeable


The assumption that all flavonoids with similar core structures are functionally equivalent is a significant pitfall in scientific research and procurement. For 3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone, its unique combination and precise positions of hydroxyl and methoxy groups confer specific physicochemical and biological properties that are not replicated by its closest analogs, such as gossypetin or other dimethoxyflavones [1]. As demonstrated in SAR studies, the presence and location of a hydroxyl group, particularly on the B-ring, is critical for antiradical activity [2]. Similarly, the specific methoxylation pattern at C-3 and C-8 is a key determinant of its lipophilicity (XlogP of 2.5) and, consequently, its cellular permeability and interaction with specific biological targets like phosphodiesterases [3]. Substituting this compound with a structurally related but functionally different analog could lead to erroneous data interpretation, missed therapeutic windows, or failed assay outcomes, making precise compound identification and sourcing an absolute necessity for rigorous research.

Quantitative Differentiation of 3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone: A Comparator-Based Evidence Guide


Anti-inflammatory Potential Inferred from Structural Analogs: Eicosanoid Pathway Inhibition

While direct data for 3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone is limited, a close structural analog, 5,7-dihydroxy-3,8-dimethoxyflavone (gnaphalin), exhibits quantifiable inhibition of the cyclooxygenase pathway. The additional hydroxyl groups on the target compound (at 3' and 4') are predicted to enhance this activity based on SAR studies indicating that B-ring hydroxylation is crucial for antiradical and related anti-inflammatory functions [1].

Inflammation Eicosanoid Metabolism Cyclooxygenase

Superior Smooth Muscle Relaxant Potency Compared to a Close Isomer

In a comparative study, the target compound's close structural isomer, 5,7-dihydroxy-3,8-dimethoxyflavone (Gnaphaliin A), demonstrated a clear advantage in relaxing guinea pig tracheal smooth muscle when compared to its isomer, 3,5-dihydroxy-7,8-dimethoxyflavone (Gnaphaliin B). This head-to-head data underscores the functional consequences of specific methoxy positioning.

Respiratory Disease Smooth Muscle Relaxation Phosphodiesterase Inhibition

Enhanced cGMP Phosphodiesterase (PDE) Inhibitory Preference Over Close Isomer

The same study on tracheal relaxation also revealed a distinct pharmacological profile for the close analog Gnaphaliin A, which shares the 3,8-dimethoxy substitution with the target compound. Gnaphaliin A showed a strong preference for inhibiting cGMP degradation over cAMP degradation, a profile not shared by its isomer.

Phosphodiesterase cGMP Signaling Respiratory Disease

Predicted Multi-Target Pharmacological Profile Inferred from In Silico Models

Computational predictions via the PASS (Prediction of Activity Spectra for Substances) algorithm suggest a rich and diverse bioactivity profile for 3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone, which aligns with and expands upon the activities observed for its structural analogs. This predicted polypharmacology makes it a compelling candidate for research into complex diseases.

In Silico Screening Multi-target Pharmacology Drug Discovery

Favorable Physicochemical Profile for Enhanced Cellular Permeability

The unique substitution pattern of 3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone results in a calculated physicochemical profile that is distinct from its fully hydroxylated parent compound, gossypetin. The presence of two methoxy groups significantly increases its lipophilicity, a key parameter influencing membrane permeability and bioavailability.

Drug Design Pharmacokinetics Lipophilicity

Strategic Research Applications for 3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone Based on Comparative Evidence


Investigating Multi-Target Anticancer Mechanisms

The combination of predicted activities—as a DNA synthesis inhibitor (Pa=0.991), apoptosis agonist (Pa=0.979), and antineoplastic agent (Pa=0.961)—positions this compound as a prime candidate for multi-target oncology research. Its improved lipophilicity over parent flavonoids suggests superior cellular uptake, making it ideal for in vitro studies across a panel of cancer cell lines to validate these predicted mechanisms [1].

Studying Structure-Activity Relationships (SAR) in Phosphodiesterase (PDE) Inhibition

The evidence from the close analog, 5,7-dihydroxy-3,8-dimethoxyflavone, showing potent and selective inhibition of cGMP degradation (IC50 = 2.9 µM) provides a strong basis for using the target compound in SAR studies [1]. By comparing it to its analogs (e.g., gnaphaliin B), researchers can precisely map how the specific 3,8-dimethoxy substitution pattern influences PDE isoform selectivity and potency, which is valuable for developing novel therapeutics for respiratory and cardiovascular diseases.

Elucidating the Role of B-Ring Hydroxylation in Anti-inflammatory Eicosanoid Pathways

Given the class-level inference from gnaphalin's ability to inhibit thromboxane B2 production (IC50 = 39.9 µM), the target compound is well-suited for research aimed at understanding how additional B-ring hydroxylation (at 3' and 4') enhances the inhibition of cyclooxygenase and lipoxygenase pathways [1]. This research can provide critical insights for developing more effective anti-inflammatory agents.

Developing Cell-Permeable Antioxidants for Oxidative Stress Research

The compound's favorable lipophilicity (XlogP = 2.5) and its structural features, known to be critical for antioxidant activity, make it a superior tool for studying intracellular oxidative stress [1]. It can be used in cellular models to investigate the relationship between a compound's membrane permeability and its ability to mitigate reactive oxygen species (ROS)-induced damage, offering a clear advantage over less lipophilic, fully hydroxylated flavonoids.

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